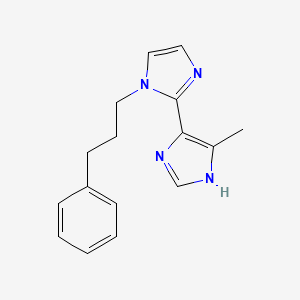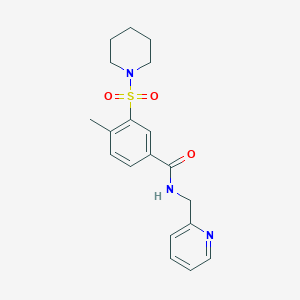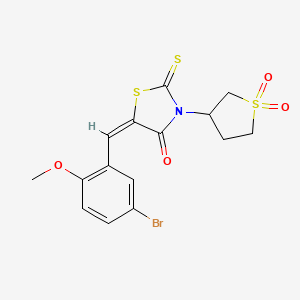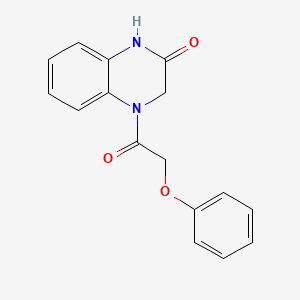
4-oxo-4-(3-propylmorpholin-4-yl)butane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-oxo-4-(3-propylmorpholin-4-yl)butane-1-sulfonamide, also known as PMSB or N-(3-propyl-4-morpholinyl)-4-oxobutanesulfonamide, is a sulfonamide derivative that has shown potential in various scientific research applications. This compound has been synthesized through a multi-step process and has been found to have interesting biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-oxo-4-(3-propylmorpholin-4-yl)butane-1-sulfonamide involves its ability to inhibit carbonic anhydrase IX activity. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Carbonic anhydrase IX is overexpressed in many types of cancer cells and is involved in the regulation of pH and cell proliferation.
Biochemical and Physiological Effects:
4-oxo-4-(3-propylmorpholin-4-yl)butane-1-sulfonamide has been found to have interesting biochemical and physiological effects. In addition to its ability to inhibit carbonic anhydrase IX activity, 4-oxo-4-(3-propylmorpholin-4-yl)butane-1-sulfonamide has been shown to induce apoptosis in cancer cells and to inhibit the growth of bacteria and fungi. 4-oxo-4-(3-propylmorpholin-4-yl)butane-1-sulfonamide has also been found to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-oxo-4-(3-propylmorpholin-4-yl)butane-1-sulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. 4-oxo-4-(3-propylmorpholin-4-yl)butane-1-sulfonamide is also stable under normal laboratory conditions. However, there are some limitations to the use of 4-oxo-4-(3-propylmorpholin-4-yl)butane-1-sulfonamide in lab experiments. It is not very water-soluble, which can make it difficult to work with in aqueous solutions. 4-oxo-4-(3-propylmorpholin-4-yl)butane-1-sulfonamide can also be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-oxo-4-(3-propylmorpholin-4-yl)butane-1-sulfonamide. One potential direction is the development of 4-oxo-4-(3-propylmorpholin-4-yl)butane-1-sulfonamide as a therapeutic agent for cancer and inflammatory diseases. Another direction is the study of the mechanism of action of 4-oxo-4-(3-propylmorpholin-4-yl)butane-1-sulfonamide on carbonic anhydrase IX activity. Further studies on the toxicity and pharmacokinetics of 4-oxo-4-(3-propylmorpholin-4-yl)butane-1-sulfonamide are also needed to determine its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 4-oxo-4-(3-propylmorpholin-4-yl)butane-1-sulfonamide involves several steps, including the reaction of 3-propylmorpholine with 4-chlorobutyric acid, followed by the reaction of the resulting compound with sodium hydride and then with chlorosulfonyl isocyanate. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
4-oxo-4-(3-propylmorpholin-4-yl)butane-1-sulfonamide has been studied for its potential as a therapeutic agent in various scientific research applications. One study found that 4-oxo-4-(3-propylmorpholin-4-yl)butane-1-sulfonamide can inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition can potentially lead to the suppression of tumor growth and metastasis.
Eigenschaften
IUPAC Name |
4-oxo-4-(3-propylmorpholin-4-yl)butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4S/c1-2-4-10-9-17-7-6-13(10)11(14)5-3-8-18(12,15)16/h10H,2-9H2,1H3,(H2,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVCKABODYEEHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1COCCN1C(=O)CCCS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-[(benzylamino)carbonyl]-2-(3-bromophenyl)vinyl]-2-furamide](/img/structure/B5312857.png)



![2-chloro-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5312895.png)

![methyl [4-(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-2-oxo-1-piperazinyl]acetate](/img/structure/B5312914.png)
![N'-(7-acetyl-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B5312926.png)
![4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1-phenyl-1H-1,2,3-triazole](/img/structure/B5312938.png)




![1-(benzylsulfonyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5312968.png)